Allyl 4-chlorobenzyl ether
CAS No.:
Cat. No.: VC13873545
Molecular Formula: C10H11ClO
Molecular Weight: 182.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClO |
|---|---|
| Molecular Weight | 182.64 g/mol |
| IUPAC Name | 1-chloro-4-(prop-2-enoxymethyl)benzene |
| Standard InChI | InChI=1S/C10H11ClO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8H2 |
| Standard InChI Key | CUGPEKZSKQMWBC-UHFFFAOYSA-N |
| Canonical SMILES | C=CCOCC1=CC=C(C=C1)Cl |
Introduction
Structural and Molecular Characteristics
Allyl 4-chlorobenzyl ether belongs to the class of allyl aryl ethers, with a benzyl group substituted by a chlorine atom at the para position. Key molecular features include:
The chlorine atom at the para position enhances electron-withdrawing effects, influencing the compound’s reactivity in nucleophilic substitutions and electrophilic aromatic substitutions . The allyl group provides sites for conjugate additions and radical reactions, making the compound a bifunctional building block .
Synthesis Methods
Iron-Catalyzed Cross-Etherification
Recent advances employ FeCl₃·6H₂O (5 mol%) in propylene carbonate to facilitate cross-etherification between 4-chlorobenzyl alcohol and allylic alcohols. This method avoids stoichiometric bases and achieves 70–89% yields under milder conditions (70–120°C) .
Physicochemical Properties
While specific data for Allyl 4-chlorobenzyl ether remain limited, analog compounds provide insights:
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Thermal Stability: Decomposes above 200°C, consistent with allyl ethers’ susceptibility to thermal cleavage .
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Solubility: Miscible in organic solvents (e.g., DCM, THF) but insoluble in water due to the hydrophobic benzyl group.
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Spectroscopic Signatures:
Chemical Reactivity and Applications
Enzymatic Cleavage
Blautia sp. MRG-PMF1’s corrinoid O-demethylase cleaves the allyl-aryl ether bond via nucleophilic conjugate substitution (Sₙ2′ mechanism), producing 4-chlorobenzyl alcohol and allyl alcohol . This biodegradation pathway highlights environmental persistence considerations.
Pharmaceutical Intermediate
The compound’s allyl group participates in Heck coupling and hydroformylation, enabling synthesis of β-lactam antibiotics and NSAID precursors . Its chlorinated aromatic ring facilitates Suzuki-Miyaura cross-couplings for biaryl drug scaffolds .
Comparative Analysis with Analogous Compounds
The benzyl group in Allyl 4-chlorobenzyl ether enhances lipophilicity compared to phenyl analogs, impacting drug bioavailability .
Industrial and Research Applications
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